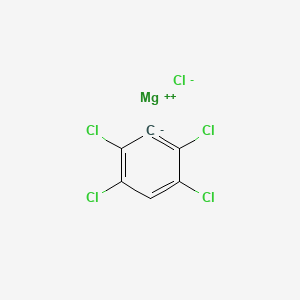![molecular formula C7H6ClNO B14427120 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 84752-04-5](/img/structure/B14427120.png)
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-oxabicyclo[221]hept-5-ene-2-carbonitrile is a bicyclic compound featuring a chlorine atom, an oxygen bridge, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives
Uniqueness
2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
84752-04-5 |
|---|---|
Formule moléculaire |
C7H6ClNO |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C7H6ClNO/c8-7(4-9)3-5-1-2-6(7)10-5/h1-2,5-6H,3H2 |
Clé InChI |
PPXCEQHKPHIUJU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC(C1(C#N)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


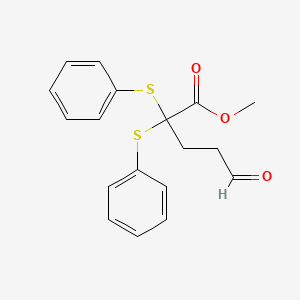
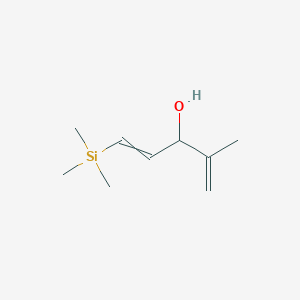
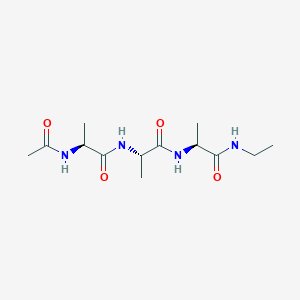
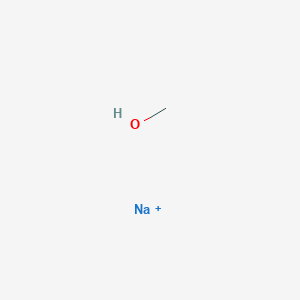
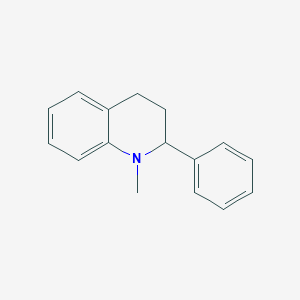

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)


